REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4]O.[C:7]([O-:13])([O-])([O:9][CH2:10][CH3:11])[CH3:8]>P(=O)(O)(O)O>[CH3:1][C:2]([CH3:6])([CH:3]=[CH2:4])[CH2:8][C:7]([O:9][CH2:10][CH3:11])=[O:13]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
ethyl orthoacetate
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |